molecular formula C14H13N3O2 B2547478 (Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide CAS No. 337474-11-0

(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide

Cat. No.: B2547478
CAS No.: 337474-11-0
M. Wt: 255.277
InChI Key: XMPVELWXKYOMCN-UHFFFAOYSA-N
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Description

(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide is a chemical compound intended for research and development purposes. Picolinimidamide derivatives are a subject of interest in medicinal chemistry and are investigated for their potential biological activities . As a research chemical, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to fully characterize the properties and applications of this compound. This product is provided on the condition that the buyer is a qualified research professional and will use it in accordance with all applicable laws and regulations. ⚠️ Important Note: The specific research applications, mechanism of action, and physicochemical data for this compound are not currently available in the public domain and must be verified by the researcher.

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-5-7-11(8-6-10)14(18)19-17-13(15)12-4-2-3-9-16-12/h2-9H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVELWXKYOMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Preparation of Picolinimidamide Hydrochloride

Picolinimidamide hydrochloride (CAS 51285-26-8) serves as a critical precursor. Its synthesis involves:

  • Bromination of Tetrahydrobenzazepinone : Reacting 1,2,3,4-tetrahydro-1-(4-methylbenzenesulfonyl)-1-benzazepin-5-one with bromine in chloroform to form a brominated intermediate.
  • Amidination : Treating the intermediate with 2-amidinopyridinium hydrochloride and potassium carbonate under reflux, achieving a 73% yield.

This method highlights the utility of halogenation and subsequent nucleophilic substitution for constructing the imidamide scaffold.

Acylation of Imidamide Intermediates

Introducing the (4-methylbenzoyl)oxy group requires acylating agents such as 4-methylbenzoyl chloride. A representative protocol involves:

  • Base-Mediated Acylation : Reacting picolinimidamide with 4-methylbenzoyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) at 80°C. This mirrors the conditions used in, where similar acylations achieved yields exceeding 90%.
  • Stereochemical Control : The Z isomer is favored when bulky bases (e.g., triethylamine) or polar aprotic solvents (e.g., DMF) stabilize the transition state, minimizing steric hindrance.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Dioxane : DMF enhances nucleophilicity of the imidamide nitrogen, facilitating higher conversion rates compared to dioxane.
  • Temperature : Reactions at 80–120°C optimize kinetics without promoting side reactions. For example, heating at 80°C for 4.5 hours in DMF yielded 97.5% imatinib derivatives.

Catalytic and Stoichiometric Considerations

  • Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis, as demonstrated in (97.5% yield).
  • Molar Ratios : A 1:2 molar ratio of imidamide to acyl chloride ensures complete conversion, avoiding residual starting material.

Characterization and Stereochemical Analysis

Spectroscopic Confirmation

  • ¹H NMR : The Z configuration is confirmed by coupling constants between the imidamide NH and adjacent protons. For example, a singlet at δ 10.16 ppm corresponds to the imidamide proton.
  • ¹³C NMR : A carbonyl signal near δ 165 ppm verifies successful acylation.

Chromatographic Purification

  • Column Chromatography : Silica gel with dichloromethane/methanol (100:1) effectively separates Z and E isomers, as reported in.
  • Recrystallization : Ethanol or isopropanol recrystallization yields high-purity (>98%) products.

Industrial-Scale Adaptations

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times and improve selectivity, as seen in for imatinib synthesis.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., CaCO₃) enable reuse across batches, reducing costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the 4-methylbenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinimidamide core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the 4-methylbenzoyl group.

Scientific Research Applications

(Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N’-((4-methylbenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide with structurally related derivatives, focusing on substituents, synthesis efficiency, and analytical properties.

Table 1: Comparative Analysis of Analogous Carbonyloxycarboximidamides

Compound Name (Reference) Substituents on Acyl Group Yield (%) Melting Point (°C) HRMS (Found) [M+H]+ HPLC Retention Time (min) Purity (%)
74 3-(2,6-Dibromophenyl)-5-methylisoxazole 97 198–199 558.8474 9.87 (Method B) 97.35
76 3-(2,6-Dimethylphenyl)-5-methylisoxazole 90 159–161 - - -
41 3-(2-Chlorophenyl)-5-methylisoxazole 70 - - - 99.49
42 3-(2-Chlorophenyl)-5-methylisoxazole (no methyl) 80 - - - 98.53
38 3-(2,6-Dichlorophenyl)-5-methylisoxazole 87 190 458.9578 11.52 (Method A) 99.00

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Halogenation : Brominated (e.g., 74 ) and chlorinated (e.g., 38 , 41–42 ) derivatives exhibit higher melting points compared to methyl-substituted analogs (e.g., 76 ), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Steric and Electronic Modifications : The absence of a methyl group on the picolinimidamide core in 42 vs. 41 resulted in a 10% increase in yield (80% vs. 70%), suggesting reduced steric hindrance during synthesis .

Synthetic Efficiency: High yields (>90%) were achieved for 74 using ethyl acetate recrystallization, whereas dichloromethane/diethyl ether mixtures provided moderate yields (87%) for 38 .

Analytical Consistency :

  • HRMS data for brominated (74 ) and chlorinated (38 ) derivatives showed minimal deviation (<0.01% error), confirming structural integrity .
  • HPLC purity exceeded 97% across all compounds, with Method A (e.g., 38 ) yielding longer retention times than Method B (e.g., 74 ), reflecting differences in mobile phase or column chemistry .

Synthetic yield might align with 42 (80%) due to similar steric profiles, though recrystallization solvent choice (e.g., ethyl acetate/n-pentane) could optimize purity .

Research Implications

The structural diversity of these derivatives highlights the tunability of carbonyloxycarboximidamides for drug development. Halogenation enhances thermal stability but may complicate synthesis, while methyl groups improve synthetic accessibility. Future work should explore the target compound’s biological activity and correlate substituent effects with pharmacokinetic outcomes.

Biological Activity

(Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a picolinimidamide backbone with a 4-methylbenzoyloxy substituent, which may influence its biological interactions. The molecular formula can be represented as C12H12N4OC_{12}H_{12}N_4O, with a molecular weight of approximately 232.25 g/mol. Understanding its structure is crucial for elucidating its mechanism of action.

Biological Activity Overview

Research indicates that compounds related to picolinimidamide derivatives often exhibit significant biological activities, including:

  • Antitumor Activity : Many derivatives have shown promising results against various cancer cell lines.
  • Kinase Inhibition : Certain compounds selectively inhibit specific kinases, contributing to their antiproliferative effects.
  • Cytotoxicity : Evaluation of cytotoxic effects against human cancer cell lines provides insight into therapeutic potential.

Antitumor Activity

A study highlighted the synthesis and evaluation of N-methylpicolinamide derivatives, where one compound exhibited potent antiproliferative activity against several human cancer cell lines, outperforming established drugs like sorafenib. The key findings are summarized in Table 1.

CompoundIC50 (µM)Target Cell Lines
This compoundTBDTBD
Sorafenib16.30HepG2, HCT116
Compound 6p2.23HepG2

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Aurora-B Kinase Inhibition : Similar compounds have demonstrated significant inhibition of Aurora-B kinase, which is critical for cell division and proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • EGFR Pathway Modulation : Some studies suggest that related compounds may affect the EGFR signaling pathway, which is often dysregulated in cancers.

Case Studies

  • In Vitro Studies : A series of experiments evaluated the cytotoxic effects of various picolinimidamide derivatives on human cancer cell lines such as HepG2 and HCT116. Results indicated that certain derivatives had IC50 values below 10 µM, indicating strong antiproliferative potential.
  • Kinase Selectivity : Compounds were tested for their selectivity against a panel of kinases at a concentration of 10 µM. Notably, one derivative showed an 87% inhibition rate against Aurora-B kinase, correlating with its antiproliferative effects.

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models. Further studies are necessary to evaluate long-term safety profiles and potential side effects.

Q & A

Q. How is (Z)-N'-((4-methylbenzoyl)oxy)picolinimidamide synthesized, and what analytical methods confirm its purity and structure?

The compound is typically synthesized via a reaction between an acyl chloride derivative (e.g., 4-methylbenzoyl chloride) and a picolinimidamide precursor under anhydrous conditions. The reaction is optimized using catalysts like DBU in methanol, followed by reflux and purification via recrystallization (e.g., ethanol). Analytical validation includes 1H/13C NMR for structural confirmation, HRMS (ESI) for molecular weight verification, and HPLC (>98% purity) to assess impurities. Reaction yields range from 70–80% under controlled stoichiometry .

Q. What are the primary chemical reactions that this compound undergoes, and what derivatives are formed?

Key reactions include:

  • Oxidation : Forms N-oxides, altering electronic properties for receptor binding studies.
  • Reduction : Yields amine derivatives, useful for probing metabolic stability.
  • Substitution : Nucleophilic attack at the imidamide or benzoyl groups generates analogs with halogens, sulfonates, or heterocycles. These derivatives are critical for structure-activity relationship (SAR) studies .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) to confirm regiochemistry.
  • HRMS (ESI) : Validates molecular ions (e.g., [M+H]+) with <2 ppm error.
  • HPLC with UV detection : Uses C18 columns (ACN/water gradient) to assess purity (>98%).
  • X-ray crystallography : Resolves Z-configuration and hydrogen-bonding networks in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications to the picolinimidamide core influence biological activity, particularly in receptor antagonism?

Substituents at the picolinimidamide nitrogen or benzoyl para-position significantly impact adenosine A3 receptor affinity. For example:

  • Methyl groups at the picoline ring enhance lipophilicity and membrane permeability.
  • Chloro or phenyl substituents on the isothiazole moiety (in analogs) improve receptor selectivity (Ki < 100 nM). Computational docking studies (e.g., Glide SP) guide rational modifications to optimize steric and electronic complementarity .

Q. What is the proposed mechanism of action in biological systems, such as enzyme or receptor interactions?

The compound acts as a competitive antagonist at the human adenosine A3 receptor (hA3AR), inhibiting cAMP production in CHO-K1 cells transfected with hA3AR. Its Z-configuration ensures proper alignment with the receptor's hydrophobic pocket, while the benzoyloxy group participates in π-π stacking with Phe168. Functional assays (e.g., ERK phosphorylation) validate target engagement .

Q. How can researchers resolve discrepancies in biological activity data between similar derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles . Strategies include:

  • Orthogonal assays : Compare radioligand binding (e.g., [125I]AB-MECA) with functional cAMP assays.
  • Batch reproducibility : Re-synthesize compounds under standardized conditions and re-test.
  • Metabolic stability screening : Use liver microsomes to identify labile derivatives prone to degradation .

Q. What strategies improve the yield and scalability of synthesis while maintaining high purity?

  • Catalyst optimization : DBU or Et3N enhances amidoxime coupling efficiency.
  • Solvent selection : Chlorobenzene or DMF improves solubility during reflux.
  • Workflow automation : Continuous flow reactors reduce side-product formation. Yields >85% are achievable with stoichiometric control (1:1.2 acyl chloride:amidoxime ratio) .

Q. What in vitro and in vivo models are appropriate for validating biological targets?

  • In vitro :
  • Radioligand displacement assays using hA3AR-transfected membranes.
  • Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2).
    • In vivo :
  • Rodent models of neuropathic pain or ischemia-reperfusion injury to assess A3AR-mediated effects.
  • Pharmacokinetic studies in Sprague-Dawley rats to measure bioavailability and half-life .

Q. How does the Z-configuration of the imidamide moiety affect stability and reactivity under physiological conditions?

The Z-configuration stabilizes the compound via intramolecular hydrogen bonding between the imidamide NH and benzoyl carbonyl oxygen. This reduces hydrolysis in serum (t1/2 > 6 hrs in human plasma). Kinetic studies (e.g., pH-rate profiling) confirm slower degradation compared to E-isomers .

Q. Beyond medicinal chemistry, what other research fields could benefit from this compound?

  • Material Science : As a ligand for palladium catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Biochemical Probes : Fluorescent tagging for tracking protein-ligand interactions via FRET.
  • Agrochemicals : Derivatization for pesticidal activity against resistant insect strains .

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